Ethyl 3-(2,3-difluoro-phenoxy)propanoate
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Overview
Description
Ethyl 3-(2,3-difluoro-phenoxy)propanoate is an organic compound with the molecular formula C11H12F2O3 It is a member of the ester family, characterized by the presence of an ethyl group attached to a 3-(2,3-difluoro-phenoxy)propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,3-difluoro-phenoxy)propanoate typically involves the esterification of 3-(2,3-difluoro-phenoxy)propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
3-(2,3-difluoro-phenoxy)propanoic acid+ethanolsulfuric acidEthyl 3-(2,3-difluoro-phenoxy)propanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,3-difluoro-phenoxy)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of an acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The difluoro-phenoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 3-(2,3-difluoro-phenoxy)propanoic acid and ethanol.
Reduction: 3-(2,3-difluoro-phenoxy)propanol.
Substitution: Various substituted phenoxypropanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2,3-difluoro-phenoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,3-difluoro-phenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro-phenoxy group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-(2,3-difluoro-phenoxy)propanoate can be compared with other similar compounds, such as:
- Ethyl 3-(2,4-difluoro-phenoxy)propanoate
- Ethyl 3-(3,4-difluoro-phenoxy)propanoate
- Ethyl 3-(2,3-dichloro-phenoxy)propanoate
These compounds share similar structural features but differ in the position and type of substituents on the phenoxy ring. The presence of different substituents can significantly influence their chemical reactivity, biological activity, and potential applications. This compound is unique due to the specific positioning of the fluorine atoms, which can affect its overall properties and interactions.
Properties
IUPAC Name |
ethyl 3-(2,3-difluorophenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-2-15-10(14)6-7-16-9-5-3-4-8(12)11(9)13/h3-5H,2,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBLQJBWBATYMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=C(C(=CC=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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